molecular formula C11H12ClN5 B1213615 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 573950-75-1

6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1213615
M. Wt: 249.7 g/mol
InChI Key: RRFIGUHVIZZXQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives, including compounds similar to 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, involves specific synthetic procedures that have been characterized by spectral analysis. These methods are crucial for producing compounds with significant antibacterial and antifungal activities (Kushwaha & Sharma, 2022).

Molecular Structure Analysis

The molecular structure of related triazine derivatives has been confirmed using techniques such as 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy. Single-crystal X-ray diffraction and density functional theory (DFT) studies provide detailed insights into the molecular geometry and electronic structure, offering a comprehensive understanding of their molecular configuration and stability (Geng et al., 2023).

Chemical Reactions and Properties

Triazine derivatives engage in various chemical reactions, forming complexes with complementary hydrogen-bonding sites. These reactions are essential for understanding the compound's reactivity and potential applications in creating more complex molecules (Gerhardt & Egert, 2015). Moreover, the synthesis of phenyl-1,3,5-triazine functional aromatic polyamides highlights the compound's role in forming high-molecular-weight polymers with excellent thermal stability (Yu et al., 2012).

Physical Properties Analysis

The physical properties of triazine derivatives, such as thermal stability and solubility, are critical for their application in materials science. These compounds demonstrate high glass transitions and excellent thermal stabilities, making them suitable for use in high-performance materials (Yu et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming diverse chemical bonds, are essential for the utilization of triazine derivatives in various applications. The ability to form stable complexes through hydrogen and halogen bonds, as well as the potential for cycloaddition reactions, are notable characteristics of these compounds (Gerhardt & Egert, 2015).

Scientific Research Applications

Triazine Scaffold in Medicinal Chemistry

Triazine compounds, including the 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine structure, are significant in medicinal chemistry. Triazines exhibit a wide range of biological activities, serving as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological agents. Their versatile biological applications make triazine derivatives a focal point for drug development research, suggesting a potential role for specific triazine compounds in future therapeutic agents (Verma, Sinha, & Bansal, 2019).

Triazine in High Energy Density Materials (HEDM)

The application of triazine compounds in high-nitrogen azine energetic materials highlights their potential in improving the performance of propellants and explosives. Triazine derivatives such as TAAT and DAAT show promise in enhancing burning rates, reducing sensitivity, and improving detonation performance in energetic materials. This underscores the broad applicability of triazine compounds beyond pharmaceuticals, extending into materials science for defense and aerospace applications (Yongjin & Shuhong, 2019).

Environmental and Toxicological Aspects

While the primary focus here is on the positive scientific research applications of triazine compounds, it's important to note their environmental and toxicological impacts. Studies have explored the occurrence, toxicity, and removal of triazine derivatives in environmental settings. These studies provide crucial insights into the ecological footprint of triazine-based compounds, guiding responsible management and application in various industries (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the presence of a triazine core, it could be explored for various applications in fields like medicinal chemistry, agrochemicals, and materials science .

properties

IUPAC Name

6-(chloromethyl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c1-7-3-2-4-8(5-7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFIGUHVIZZXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359076
Record name 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

CAS RN

573950-75-1
Record name 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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